molecular formula C6H4ClN3O B11915094 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No.: B11915094
M. Wt: 169.57 g/mol
InChI Key: XJKWPCWIBOQCGT-UHFFFAOYSA-N
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Description

Structural Classification and Significance

7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol is a bicyclic heterocyclic compound. Its core molecular framework consists of a pyrazole (B372694) ring fused to a pyridine (B92270) ring, a combination that forms the basis of the pyrazolopyridine scaffold. The nomenclature "[4,3-c]" specifies the orientation of the fusion between the two rings.

Key structural features of this compound include:

A chlorine atom substituted at position 7 of the pyridine ring.

A hydroxyl group (-OH) located at position 3 of the pyrazole ring.

The molecular formula for this compound is C₆H₄ClN₃O, and it has a molecular weight of approximately 169.57 g/mol .

Pyrazolopyridines are often considered "privileged scaffolds" in medicinal chemistry. This significance stems from their structural resemblance to endogenous purines, which allows them to interact with a wide array of biological targets, such as protein kinases. The pyrazolopyridine nucleus is a versatile foundation for developing inhibitors of various enzymes and modulators of receptor systems.

The specific pyrazolo[4,3-c]pyridine core, in particular, has been identified as a crucial element in the design of molecules that can disrupt protein-protein interactions (PPIs). For instance, derivatives of the pyrazolo[4,3-c]pyridine scaffold have been investigated as the first inhibitors of the PEX14–PEX5 protein–protein interaction, which is a potential therapeutic target for trypanosomal infections. acs.orgacs.org In these studies, the pyrazolo[4,3-c]pyridine core was observed to form favorable π–π stacking interactions with key amino acid residues, such as phenylalanine, within the target protein. acs.org

Table 1: Comparative Structural Data for Selected Pyrazolo[4,3-c]pyridine Derivatives
Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
This compoundC₆H₄ClN₃O169.57Cl at C7, OH at C3
7-Chloro-1H-pyrazolo[4,3-c]pyridineC₆H₄ClN₃153.57Cl at C7
4-Bromo-1H-pyrazolo[4,3-c]pyridineC₆H₄BrN₃202.02Br at C4

Historical Context and Evolution of Pyrazolopyridine Research Focus

The journey of pyrazolopyridine research is built upon the foundational discovery and synthesis of its constituent rings, pyrazole and pyridine. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. wikipedia.org The initial synthesis of substituted pyrazoles was also achieved in 1883 by Knorr, through the cyclocondensation reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. mdpi.com A classic method for synthesizing the parent pyrazole from acetylene and diazomethane was later developed by Hans von Pechmann in 1898. wikipedia.org

The fusion of these two important heterocyclic rings led to the development of pyrazolopyridines. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported in 1908. nih.gov Early research primarily focused on the synthesis and characterization of these novel fused systems.

Over the decades, the focus of pyrazolopyridine research has evolved significantly from fundamental synthesis to extensive exploration of their pharmacological potential. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, highlighted the presence of this scaffold in nature and further spurred interest in its biological relevance. wikipedia.org

In recent years, there has been an exponential increase in research on pyrazolopyridine derivatives, with a significant number of publications and patents focusing on their application in drug discovery. mdpi.com The research has diversified to target a wide range of diseases. For example, various pyrazolopyridine derivatives have been investigated as:

Kinase Inhibitors: Due to their structural similarity to the ATP-binding site of kinases, they are prominent candidates for developing inhibitors for cancer therapy. Derivatives of the related pyrazolo[3,4-c]pyridine scaffold have been discovered as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is implicated in inflammatory diseases and multiple sclerosis. nih.gov

Central Nervous System Agents: Certain pyrazolopyridine derivatives have been explored for their potential in treating neurodegenerative diseases like Parkinson's disease by acting as modulators of metabotropic glutamate receptors. nih.gov

Antimicrobial and Antiparasitic Agents: As mentioned, the pyrazolo[4,3-c]pyridine scaffold has been a key starting point for developing inhibitors against parasitic targets in Trypanosoma. acs.orgacs.org

This shift from synthetic exploration to targeted therapeutic design underscores the evolution of pyrazolopyridines from chemical curiosities to vital components in modern medicinal chemistry.

Table 2: Predicted Physicochemical Properties of this compound
PropertyValue/Description
LogP (Partition Coefficient)~1.2
pKa (Hydroxyl Group)~9.5–10.5 (similar to phenolic OH)
IR Spectroscopy (Characteristic Peaks)~3200–3400 cm⁻¹ (O-H stretch), ~750 cm⁻¹ (C-Cl stretch)

Note: The properties listed are predicted values and may vary from empirically determined data. vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

7-chloro-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C6H4ClN3O/c7-4-2-8-1-3-5(4)9-10-6(3)11/h1-2H,(H2,9,10,11)

InChI Key

XJKWPCWIBOQCGT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)NNC2=O

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Ol and Its Derivatives

Foundational Approaches to the Pyrazolo[4,3-c]pyridine Core

The assembly of the fused pyrazole (B372694) and pyridine (B92270) rings can be achieved through several established synthetic routes. These methods typically involve the construction of one ring onto a pre-existing, functionalized partner ring.

A common and effective strategy for forming the pyrazolo[4,3-c]pyridine system involves the annulation of a pyrazole ring onto a pyridine framework. nih.gov This approach often starts with a suitably substituted pyridine derivative that can react with a hydrazine (B178648) or a substituted hydrazine.

One such pathway involves the use of 3-acylpyridine N-oxide tosylhydrazones. These precursors, upon treatment with an electrophilic additive and an amine base, undergo cyclization to yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov The reaction proceeds under mild, room-temperature conditions, and the regioselectivity towards the desired pyrazolo[4,3-c] isomer can be influenced by the choice of solvent and electrophile. nih.gov For example, the cyclization of (Z)-3-benzoylpyridine N-oxide tosylhydrazone can be directed to favor the pyrazolo[4,3-c]pyridine product. nih.gov

Another approach utilizes the reaction of 2-chloropyridines bearing a cyano or formyl group at the 3-position with hydrazine. cdnsciencepub.com The initial step can be a nucleophilic attack of hydrazine on the electron-deficient carbon of the cyano group, followed by intramolecular cyclization. cdnsciencepub.com The condensation of dienamines with amines containing sulfonamide fragments has also been shown to produce pyrazolo[4,3-c]pyridines in good yields. nih.govmdpi.com

Table 1: Examples of Cyclization Reactions for Pyrazolopyridine Core Synthesis

Pyridine PrecursorReactantKey ConditionsProduct TypeReference
(Z)-3-Acylpyridine N-oxide tosylhydrazoneTosyl chloride, triethylamineDichloromethane, room temperaturePyrazolo[4,3-c]pyridines nih.gov
2-Chloro-3-cyanopyridineHydrazine-3-Aminopyrazolo[3,4-b]pyridines (related isomer) cdnsciencepub.com
Dienamine from dimethyl acetonedicarboxylateAmines with sulfonamide fragmentsReflux in methanolPyrazolo[4,3-c]pyridines nih.govmdpi.com

Decarboxylation serves as a crucial final step in syntheses where a carboxylic acid group is used as a directing or activating group. The removal of the carboxyl moiety from a pyrazolo[4,3-c]pyridine-3-carboxylic acid would yield the parent 1H-pyrazolo[4,3-c]pyridine scaffold.

The ease of decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. stackexchange.com For instance, picolinic acid (pyridine-2-carboxylic acid) decarboxylates much more readily than its isomers, a phenomenon attributed to the stabilizing effect of the adjacent nitrogen atom on the transition state via a zwitterionic intermediate. stackexchange.com While specific studies on the decarboxylation of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol's carboxylic acid precursors are not widely detailed, the principles of pyridinecarboxylic acid decarboxylation are applicable. stackexchange.comnih.gov The reaction is typically promoted by heat, sometimes in the presence of a catalyst or in a high-boiling point solvent. For some substrates, the presence of other functional groups within the molecule can promote the decarboxylation process. nih.gov

Advanced Strategies for Introducing the 7-Chloro Moiety and Substitutions

Modern synthetic methods offer efficient and selective ways to introduce the key chlorine atom and other substituents onto the pyrazolopyridine scaffold.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in heterocyclic chemistry. researchgate.net Microwave irradiation is particularly effective for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are used to introduce aryl, heteroaryl, or amino groups onto the heterocyclic core. nih.govmdpi.com

For instance, the Suzuki-Miyaura cross-coupling of a bromo-substituted pyrazolopyrimidine (a related scaffold) with various aryl and heteroaryl boronic acids has been efficiently achieved under microwave irradiation, often requiring a specific palladium catalyst/ligand system to prevent side reactions like debromination. nih.gov Similarly, multi-component reactions to construct pyrazolopyridine derivatives can be performed regioselectively under microwave conditions, with the outcome often depending on whether the conditions are acidic or basic. bohrium.com These techniques are instrumental for building a library of derivatives from a halogenated pyrazolopyridine intermediate. worktribe.comrsc.org

Table 2: Microwave-Assisted Reactions in Pyrazolopyridine Synthesis

Reaction TypeSubstrateReagentsKey ConditionsYieldReference
Suzuki-Miyaura Coupling3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/heteroaryl boronic acids, Pd catalyst (XPhosPdG2/XPhos)Microwave heatingVaries nih.gov
Three-Component ReactionAldehydes, cycloketones, aminopyrazolesAcidic or basic mediumMicrowave irradiationGood bohrium.com
Sequential One-Pot Synthesis5-aminopyrazole, ethoxycarbonyl isothiocyanateNaOH, MeIMicrowave heating (multiple steps)- nih.gov

The direct introduction of a chlorine atom onto the pyrazolopyridine ring system can be challenging but is achievable through specific halogenation methods. Electrophilic ring-opening chlorination represents an advanced strategy for the functionalization of pyrazolopyridines. researchgate.netnih.gov

This method involves treating the pyrazolopyridine with an electrophilic chlorinating agent. researchgate.netnih.gov This can lead to an initial electrophilic attack, followed by a skeletal rearrangement or ring-opening, ultimately delivering a chlorinated product. researchgate.netnih.gov While this specific method might lead to ring-opened products, other more direct chlorination methods, potentially using reagents like phosphorus oxychloride (POCl₃), are commonly employed in heterocyclic chemistry to convert hydroxyl or oxo groups into chloro groups. nih.govnih.gov For example, the chlorination of pyrimidin-4-ones to 4-chloropyrimidines is often achieved using a large excess of POCl₃ at elevated temperatures. nih.gov

Diverse Functionalization and Derivatization Routes

The pyrazolo[4,3-c]pyridine scaffold offers multiple sites for further chemical modification, allowing for the systematic exploration of structure-activity relationships. A "vectorial functionalization" approach enables selective elaboration at different positions of the core structure. worktribe.comrsc.org

Key functionalization strategies include:

N-Alkylation: The nitrogen atoms at the N-1 and N-2 positions of the pyrazole ring can be selectively alkylated, often controlled by the use of protecting groups. worktribe.comrsc.org

C-3 Functionalization: The C-3 position can be activated for cross-coupling reactions. A common sequence involves tandem C-H borylation followed by a Suzuki-Miyaura cross-coupling to introduce new aryl or heteroaryl groups. worktribe.comrsc.org

C-5 Functionalization: For a 5-halo-pyrazolo[3,4-c]pyridine (an isomer of the title compound), the halogen can be readily displaced via Pd-catalyzed Buchwald-Hartwig amination to install various amine substituents. worktribe.comrsc.org This reactivity would be analogous for a 7-chloro-pyrazolo[4,3-c]pyridine.

C-7 Functionalization: The C-7 position of the pyridine ring can be selectively metalated using a strong, non-nucleophilic base like TMPMgCl·LiCl. The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., iodine) or undergo transmetalation and subsequent Negishi cross-coupling. worktribe.comrsc.org

These selective, position-specific reactions allow for the creation of highly decorated and complex molecules from a single heterocyclic core, which is a cornerstone of modern medicinal chemistry and drug discovery. worktribe.comrsc.org

Synthetic Routes to this compound and its Analogs

The synthesis of the pyrazolo[4,3-c]pyridine scaffold, a key component in many biologically active compounds, can be achieved through various chemical strategies. These methods often involve the construction of either the pyrazole or the pyridine ring onto a pre-existing complementary ring system. This article details several prominent synthetic methodologies for preparing this compound and its derivatives, focusing on modern cross-coupling reactions, multicomponent strategies, and the formation of N-oxide derivatives.

1 Sonogashira-Type Cross-Coupling for Alkynyl-Substituted Pyrazolo[4,3-c]pyridines

The Sonogashira reaction, a powerful tool for forming carbon-carbon bonds, has been effectively utilized in the synthesis of alkynyl-substituted pyrazolo[4,3-c]pyridines. wikipedia.orglibretexts.org This cross-coupling reaction typically involves the use of a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is valued for its mild conditions, often proceeding at room temperature in the presence of an amine base which also serves as a solvent. wikipedia.orglibretexts.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which offer advantages in certain contexts. nih.govorganic-chemistry.org These methods often employ specialized palladium catalysts and ligands to facilitate the reaction without the need for a copper co-catalyst. nih.govorganic-chemistry.org

Table 1: Sonogashira-Type Cross-Coupling for Pyrazolo[4,3-c]pyridine Synthesis

Starting MaterialAlkyneCatalyst SystemConditionsProductYieldReference
5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehydeVarious terminal alkynesPd(PPh₃)Cl₂ (6 mol %)tert-butylamine (B42293), microwave6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridinesModerate beilstein-journals.orgresearchgate.net

2 Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. acs.org The Suzuki and Buchwald-Hartwig amination reactions are particularly relevant to the functionalization of the pyrazolo[4,3-c]pyridine core. rsc.orgwikipedia.org

Suzuki Coupling:

The Suzuki reaction provides a versatile method for introducing aryl or heteroaryl substituents onto the pyrazolo[4,3-c]pyridine skeleton. nih.govacs.org This reaction typically involves the coupling of an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com

A key strategy for synthesizing 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines utilizes the Suzuki-Miyaura cross-coupling of a triflate intermediate with various (hetero)aryl boronic acids or esters. acs.org The use of catalysts like Pd(OAc)₂ with ligands such as XPhos has proven effective for this transformation. acs.org Furthermore, tandem C-H borylation followed by Suzuki-Miyaura cross-coupling has been employed to functionalize the C-3 position of the pyrazolo[3,4-c]pyridine scaffold. rsc.orgrsc.org

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and amines. wikipedia.orgnih.gov This reaction has been successfully applied to the functionalization of the pyrazolo[4,3-c]pyridine system. For instance, amination at the C-5 position of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be achieved using a palladium catalyst like Pd₂(dba)₃ with a suitable ligand such as rac-BINAP and a base like NaOᵗBu. rsc.orgrsc.org This methodology allows for the introduction of a wide range of primary, secondary, and aromatic amines. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrazolo[4,3-c]pyridine Derivatives

Reaction TypeSubstrateCoupling PartnerCatalyst SystemConditionsProductYieldReference
Suzuki-MiyauraTriflate of tetrahydropyrazolo[3,4-c]pyridine(Hetero)aryl boronic acids/estersPd(OAc)₂, XPhos-3-(Hetero)aryl tetrahydropyrazolo[3,4-c]pyridines- acs.org
Tandem Borylation/Suzuki-MiyauraSEM-protected pyrazolo[3,4-c]pyridineAryl halide1) [Ir(COD)OMe]₂, dtbpy, B₂pin₂ 2) Pd(dppf)Cl₂, Cs₂CO₃1) MTBE, 100 °C, MW 2) DMAc, 120 °C, MWC-3 functionalized pyrazolo[3,4-c]pyridinesModerate to Good rsc.org
Buchwald-Hartwig Amination5-Halo-1H-pyrazolo[3,4-c]pyridinePrimary, secondary, and aromatic aminesPd₂(dba)₃, rac-BINAPNaOᵗBu, THFC-5 aminated pyrazolo[3,4-c]pyridines62-97% rsc.orgrsc.org

3 Multi-component Reaction (MCR) Syntheses

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates atoms from all starting materials. nih.gov This approach is particularly valuable for creating complex heterocyclic systems like pyrazolo[4,3-c]pyridines. nih.gov

One MCR approach for the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines involves the microwave-assisted reaction of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine under Sonogashira-type conditions. beilstein-journals.orgresearchgate.net This one-pot procedure offers a streamlined route to these compounds. beilstein-journals.orgresearchgate.net

Another example is the three-component reaction of 3-aminopyrazol-5-ones, substituted salicylic (B10762653) aldehydes, and acetylacetic ester, which leads to the formation of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov While not directly forming the pyrazolo[4,3-c]pyridine core, this demonstrates the power of MCRs in constructing related fused heterocyclic systems. Generally, MCRs offer advantages in terms of atom economy, reduced waste, and simplified purification procedures. nih.gov

4 Formation of N-Oxide Derivatives

The formation of N-oxide derivatives of pyrazolo[4,3-c]pyridines provides a pathway to further functionalization and can modulate the biological activity of the parent compound. beilstein-journals.orgresearchgate.netnih.gov The pyridine nitrogen atom can be oxidized to an N-oxide using various oxidizing agents. wikipedia.orgscripps.edu

A common method for preparing 1H-pyrazolo[4,3-c]pyridine 5-oxides involves a multi-step sequence. beilstein-journals.orgresearchgate.net Starting from 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydes, the corresponding oximes are first formed by reaction with hydroxylamine (B1172632) hydrochloride. beilstein-journals.org These oximes then undergo a silver triflate-catalyzed cyclization to yield the desired 1H-pyrazolo[4,3-c]pyridine 5-oxides in high yields. beilstein-journals.orgresearchgate.net This regioselective 6-endo-dig cyclization is an efficient method for accessing these N-oxide derivatives. beilstein-journals.org The introduction of the N-oxide functionality can be particularly useful for subsequent palladium-catalyzed direct arylation reactions at the adjacent C4 position. researchgate.netrsc.org

Table 3: Formation of N-Oxide Derivatives

Starting MaterialReagentsConditionsProductYieldReference
Oximes of 5-alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehydesSilver triflate (AgOTf)Dichloromethane1H-Pyrazolo[4,3-c]pyridine 5-oxidesHigh beilstein-journals.orgresearchgate.net

Chemical Transformations and Reactivity of 7 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Ol and Its Analogs

Nucleophilic Substitution Reactions at the 7-Position

The chlorine atom at the 7-position of the pyrazolo[4,3-c]pyridine ring is susceptible to nucleophilic displacement, a key reaction for introducing diverse functionalities. This reactivity is prominently exploited through palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds.

Research has demonstrated the successful application of Suzuki-Miyaura cross-coupling reactions on 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. nih.gov In these reactions, the iodo group at the 7-position is substituted with various aryl groups from boronic acids in the presence of a palladium catalyst and a base. nih.gov

Table 1: Suzuki-Miyaura Cross-Coupling of 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines
EntryArylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)
1Phenylboronic acidPd(OAc)₂Cs₂CO₃EtOH/H₂O (3:1)1000.5-1
24-Methylphenylboronic acidPd(OAc)₂Cs₂CO₃EtOH/H₂O (3:1)1000.5-1
34-Methoxyphenylboronic acidPd(OAc)₂Cs₂CO₃EtOH/H₂O (3:1)1000.5-1

Furthermore, Negishi cross-coupling reactions have been effectively employed for the functionalization of the C-7 position. rsc.org This involves an initial selective metalation at C-7 using TMPMgCl·LiCl, followed by transmetalation with ZnCl₂ and subsequent palladium-catalyzed coupling with aryl halides. rsc.org This strategy has been shown to produce a range of arylated products in good yields. rsc.org

The Buchwald-Hartwig amination is another powerful tool for C-N bond formation at the periphery of the pyrazolo[4,3-c]pyridine core, although examples are more commonly reported for the C-5 position. rsc.org

Oxidation and Reduction Chemistry of the Pyrazolo[4,3-c]pyridine System

Detailed studies specifically outlining the oxidation and reduction chemistry of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol are limited in the available literature. However, the reactivity of the constituent pyridine (B92270) and pyrazole (B372694) rings can provide insights into potential transformations.

The pyridine moiety within the pyrazolo[4,3-c]pyridine system can be susceptible to N-oxidation. The formation of pyridine N-oxides is a common transformation that can alter the electronic properties of the ring, often facilitating subsequent reactions. scripps.eduwikipedia.org For instance, the oxidation of pyridines to their corresponding N-oxides can be achieved using various oxidizing agents, including peroxy acids. wikipedia.orgarkat-usa.org The resulting N-oxide can then be subjected to further functionalization or deoxygenation. scripps.edu

Reduction of nitro-substituted pyrazolopyridine systems is a feasible transformation. For related pyrazolo[4,3-b]pyridines, the reduction of a nitro group to an amino group has been documented, which then allows for further synthetic manipulations. While not directly on the target compound, this suggests that a nitro derivative of this compound could likely be reduced to the corresponding amine.

Cyclization Reactions for Extended Heterocyclic Frameworks

The pyrazolo[4,3-c]pyridine scaffold serves as a valuable building block for the synthesis of more complex, extended heterocyclic systems. This is often achieved through multi-component reactions or intramolecular cyclizations.

One notable example is the microwave-assisted multi-component reaction that leads to the formation of 3-(2-pyridyl)-6-(hetero)aryl-1H-pyrazolo[4,3-c]pyridines. researchgate.net This process involves a Sonogashira-type cross-coupling of a 5-chloropyrazole-4-carbaldehyde with an alkynyl-(hetero)arene, followed by an in-situ pyridine ring formation in the presence of tert-butylamine (B42293). researchgate.net

Another synthetic strategy involves an iodine-mediated electrophilic cyclization. In this approach, intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles undergo cyclization in the presence of iodine and a base to form the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine core. nih.gov

Table 2: Cyclization Reactions for the Formation of Pyrazolo[4,3-c]pyridine Systems
Reaction TypeStarting MaterialsReagentsKey Transformation
Multi-component Reaction5-Chloropyrazole-4-carbaldehyde, Alkynyl-(hetero)arene, tert-ButylamineMicrowave irradiationSonogashira coupling followed by pyridine ring formation
Electrophilic Cyclization4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoleI₂, K₃PO₄ or NaHCO₃Iodine-mediated cyclization to form the pyrazolo[4,3-c]pyridine core

These methodologies highlight the utility of the pyrazole moiety as a precursor for constructing the fused pyridine ring, leading to the pyrazolo[4,3-c]pyridine system.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyrazolo[4,3-c]pyridine ring system allows for the introduction of various substituents, further expanding its chemical diversity. The regioselectivity of these reactions is influenced by the electronic nature of both the pyridine and pyrazole rings, as well as any existing substituents.

A key strategy for functionalization at the C-7 position involves selective metalation. The use of a mixed magnesium-lithium base, TMPMgCl·LiCl, has been shown to selectively deprotonate the C-7 position of a 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. rsc.org The resulting organometallic intermediate can then react with a variety of electrophiles. rsc.org

For the closely related pyrazolo[4,3-b]pyridine system, electrophilic substitution reactions such as nitration and chlorination have been reported to occur at the 3-position of the pyrazole ring. cdnsciencepub.com This suggests that the C-3 position in the pyrazolo[4,3-c]pyridine ring is also activated towards electrophilic attack.

The halogenation of pyridines, in general, can be challenging and often requires harsh conditions. chemrxiv.orgnih.gov However, for the pyrazolo[4,3-c]pyridine system, the presence of the fused pyrazole ring significantly influences the reactivity and regioselectivity of electrophilic substitution reactions.

Table 3: Electrophilic Substitution on Pyrazolo[4,3-c]pyridine and Related Systems
ReactionPositionReagentSystem
MetalationC-7TMPMgCl·LiCl5-Halo-1H-pyrazolo[3,4-c]pyridine
NitrationC-3Not specifiedPyrazolo[4,3-b]pyridine
ChlorinationC-3Not specifiedPyrazolo[4,3-b]pyridine

Structure Activity Relationship Sar and Rational Design of 7 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Ol Derivatives

The Role of the 7-Chloro Moiety in Modulating Biological Activity and Selectivity

The 7-chloro substituent on the pyrazolopyridine core plays a crucial role in the biological activity and selectivity of these compounds. This halogen atom can influence the molecule's electronic properties, lipophilicity, and ability to form key interactions within the binding sites of target proteins.

The chlorine atom is an electron-withdrawing group, which can modulate the pKa of the pyrazole (B372694) and pyridine (B92270) nitrogens, thereby affecting the molecule's ionization state and its ability to participate in hydrogen bonding as a donor or acceptor. This can be critical for binding to specific amino acid residues in an enzyme's active site.

Furthermore, the 7-chloro group serves as a key synthetic handle. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of substituents at this position. This synthetic tractability is invaluable for exploring the SAR and optimizing the compound's properties. For instance, nucleophilic substitution on the 7-chloro position by amines has been a common strategy to generate libraries of analogues for biological screening. mdpi.com In some cases, activation of the pyridine ring by N-oxidation is necessary to facilitate this substitution. mdpi.com

Bioisosteric Approaches: Purine (B94841) Analogues and Mimicry of ATP Interactions

The 1H-pyrazolo[4,3-c]pyridine scaffold is a well-established bioisostere of the natural purine ring system found in molecules like adenine, a key component of ATP. mdpi.comnih.gov This structural analogy is a cornerstone of the rational design of kinase inhibitors, which often target the ATP-binding site of enzymes. By mimicking the purine core, these compounds can competitively inhibit the binding of ATP, thereby modulating the kinase's activity.

The arrangement of nitrogen atoms in the pyrazolopyridine core mimics the hydrogen bonding pattern of adenine, allowing it to interact with the hinge region of the kinase active site, a common feature in ATP-competitive inhibitors. mdpi.comnih.gov The development of pyrazolopyridine derivatives is a classic example of bioisosteric replacement, where a functional group (in this case, a part of the purine ring) is replaced by another group with similar steric and electronic properties to enhance or maintain biological activity while potentially improving other properties like metabolic stability or selectivity. nih.govnih.gov

The design of these purine analogues often involves modifying the substituents at various positions of the pyrazolopyridine ring to optimize interactions with different pockets within the ATP-binding site. This approach has led to the discovery of potent inhibitors for various kinases involved in cell cycle regulation and other signaling pathways. nih.gov

Systematic Substituent Effects on Biological Potency and Efficacy

The biological potency and efficacy of 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol derivatives are highly dependent on the nature and position of substituents on the core scaffold. Systematic exploration of these effects is a key aspect of lead optimization.

For related pyrazolopyrimidine scaffolds, which share similarities with pyrazolopyridines, studies have shown that the introduction of different groups at various positions significantly impacts their antitubercular activity. acs.org For instance, while some substitutions at the R1 and R2 positions of a pyrazolo[1,5-a]pyrimidin-7(4H)-one core retained or improved activity, others were detrimental. acs.org Specifically, small electron-withdrawing groups like fluoro substituents on a phenyl ring at the R2 position were generally favorable for activity. acs.org Conversely, removing a methyl group at the R4 position was detrimental in one analogue but improved potency in another, highlighting the complex interplay of substituents. acs.org

In the context of pyrazole derivatives more broadly, the addition of electron-withdrawing groups has been shown to enhance antinociceptive efficacy. nih.gov For example, the presence of chloro and trifluoromethyl groups on a phenyl ring attached to a pyrazole-containing scaffold resulted in significant pain inhibition. nih.gov

These findings underscore the importance of systematic variation of substituents around the heterocyclic core to map out the SAR and identify key structural features that govern biological activity.

Design and Synthesis of Chemically Diverse Analogues for SAR Exploration

The exploration of SAR for the this compound scaffold necessitates the design and synthesis of chemically diverse analogues. A variety of synthetic strategies have been employed to create libraries of these compounds for biological evaluation.

A common approach involves the construction of the pyrazolopyridine core itself, often by forming the pyridine ring onto a pre-existing pyrazole or vice versa. mdpi.com For instance, the Gould-Jacobs reaction, using a 3-aminopyrazole (B16455) derivative, can yield 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines, a related isomer. mdpi.com

The reactivity of the 7-chloro group is frequently exploited to introduce diversity. As mentioned, nucleophilic aromatic substitution allows for the introduction of various amine-containing fragments. mdpi.com Palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for attaching a wide range of aryl and heteroaryl groups at this position, further expanding the chemical space for SAR studies. mdpi.com

The synthesis of these diverse analogues allows researchers to probe the effects of varying steric bulk, electronic properties, and hydrogen bonding potential at different positions of the scaffold, leading to a comprehensive understanding of the SAR and the rational design of more potent and selective compounds.

Computational Chemistry and Molecular Modeling Investigations of 7 Chloro 1h Pyrazolo 4,3 C Pyridin 3 Ol

Ligand-Target Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol, docking studies are crucial for predicting their potential as inhibitors or modulators of protein targets.

While docking studies specifically for this compound are not readily found, research on analogous pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase (CA) inhibitors offers valuable insights. nih.gov In these studies, the pyrazolo[4,3-c]pyridine core serves as a scaffold to which a sulfonamide group is attached. The docking analyses revealed that these compounds could effectively bind to various human CA isoforms (hCA I, II, IX, and XII). nih.gov

The binding mode for these analogs typically involves the sulfonamide group coordinating with the zinc ion in the active site of the enzyme, a hallmark of CA inhibitors. The pyrazolopyridine core then occupies a hydrophobic pocket, forming additional interactions with amino acid residues that stabilize the complex. The nature and position of substituents on the pyrazolopyridine ring were found to significantly influence the inhibitory activity against different CA isoforms, highlighting the importance of the scaffold's orientation and substitution pattern. nih.gov

For instance, the structure-activity relationship studies indicated that the linker between the pyrazolopyridine moiety and a benzenesulfonamide (B165840) group was critical for activity against hCA I. nih.gov A direct connection or a short linker was less favorable than an N-methylpropionamide linker, demonstrating the precise spatial requirements for optimal binding. nih.gov

Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Analogs
CompoundLinker TypehCA I Inhibition (Ki, nM)hCA II Inhibition (Ki, nM)hCA IX Inhibition (Ki, nM)hCA XII Inhibition (Ki, nM)
Analog 1a-CH2-CH2->1000012.125.54.5
Analog 1bDirect Connection201.428.930.15.8
Analog 1fN-methylpropionamide74.198.445.87.5

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, which in turn governs its reactivity. For this compound, such analyses would elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Studies on related heterocyclic systems, such as quinazoline (B50416) derivatives, have shown that DFT calculations can effectively predict how different substituents affect the electronic properties and reactivity of the core structure. researchgate.net The introduction of electron-withdrawing groups, like the chloro group in this compound, is expected to influence the electron distribution across the fused ring system.

The molecular electrostatic potential (MEP) map is particularly useful for identifying regions of a molecule that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings, as well as the oxygen of the hydroxyl group, would likely be regions of negative potential (electron-rich), making them potential sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms and regions near the electron-withdrawing chlorine atom would exhibit positive potential (electron-poor).

The energies of the HOMO and LUMO are key indicators of a molecule's reactivity. A small HOMO-LUMO energy gap generally implies higher reactivity. The distribution of these orbitals indicates the likely sites of reaction. For a molecule like this compound, the HOMO is likely to be located on the electron-rich pyrazole and pyridine rings, while the LUMO may be distributed over the fused aromatic system, influenced by the chloro and hydroxyl substituents.

Predicted Electronic Properties of a Generic Pyrazolopyridine Scaffold
PropertyDescriptionPredicted Characteristic for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.Relatively low due to the presence of electronegative atoms.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.Lowered by the presence of the chloro group.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.Moderate, suggesting a balance of stability and reactivity.
Molecular Electrostatic Potential (MEP)Shows the charge distribution and sites for electrophilic/nucleophilic attack.Negative potential around N and O atoms; positive potential around H atoms and near the Cl atom.

Prediction of Tautomeric Preferences and Conformational Landscapes

Tautomerism is a significant feature of pyrazole-containing compounds, and this compound is expected to exist in different tautomeric forms. The two most likely tautomers are the 1H- and 2H- forms, depending on which nitrogen atom of the pyrazole ring is protonated. Additionally, keto-enol tautomerism can occur, involving the hydroxyl group at position 3 and the adjacent pyrazole ring, leading to a pyrazolone (B3327878) form.

The relative stability of these tautomers can be predicted using computational methods that calculate their free energies in different environments (e.g., in the gas phase or in a solvent). Studies on the tautomerism of pyrazolones have shown that the nature of substituents and the solvent can significantly influence the equilibrium between the different forms. bohrium.com For instance, in some solvents, the OH-form (enol) is favored, while in others, the NH-form (keto) may be more stable. bohrium.com

For this compound, the 1H- and 2H- tautomers of the enol form are likely to be the most stable. The chloro substituent on the pyridine ring and the fused ring system itself will influence the electronic environment of the pyrazole nitrogens, thereby affecting the relative energies of the tautomers. A diagram from ResearchGate illustrates the potential tautomers of the parent pyrazolo[3,4-c]pyridine. researchgate.net

The conformational landscape of this compound is expected to be relatively rigid due to the fused aromatic ring system. The primary conformational flexibility would arise from the rotation of the hydroxyl group. Computational scans of the dihedral angle of the C-C-O-H bond would reveal the most stable orientation of this group, which is likely to be influenced by intramolecular hydrogen bonding with one of the pyrazole nitrogen atoms.

Potential Tautomers of 7-Chloro-pyrazolo[4,3-c]pyridin-3-ol
Tautomer NameDescriptionKey Structural Feature
This compound1H-enol formProton on N1 of the pyrazole ring; hydroxyl group at C3.
7-Chloro-2H-pyrazolo[4,3-c]pyridin-3-ol2H-enol formProton on N2 of the pyrazole ring; hydroxyl group at C3.
7-Chloro-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-oneKeto formCarbonyl group at C3; protons on both pyrazole nitrogens.

Analytical and Spectroscopic Characterization Techniques in Research on Pyrazolo 4,3 C Pyridin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a pyrazolo[4,3-c]pyridine ring system, distinct signals are expected for the protons on the pyridine (B92270) and pyrazole (B372694) rings. For the parent compound, 7-Chloro-1H-pyrazolo[4,3-c]pyridine, the pyridine proton at position 5 resonates as a singlet around δ 8.95 ppm, while the proton at position 4 appears as a doublet. A broad singlet corresponding to the N-H proton of the pyrazole ring is typically observed at a downfield chemical shift, often above δ 13.0 ppm. For 7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol, the absence of a proton at the C3 position and the presence of a hydroxyl group would significantly alter the spectrum, with a characteristic signal for the OH proton, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For the 7-Chloro-1H-pyrazolo[4,3-c]pyridine scaffold, characteristic peaks confirm the fused-ring structure, including the chlorine-substituted carbon (C7) and the carbons of the pyrazole and pyridine moieties. In the case of the 3-ol derivative, the C3 carbon would show a significant downfield shift due to the attached oxygen atom, typically appearing in the δ 160-170 ppm range, characteristic of a carbon in an enol or pyrazolinone system.

¹⁵N and ¹⁹F NMR: While less common, ¹⁵N NMR could provide valuable information about the electronic environment of the three nitrogen atoms within the heterocyclic core. ¹⁹F NMR would only be applicable if a fluorine substituent were present on the molecule.

¹H and ¹³C NMR Data for a Related Pyrazolopyridine Structure

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H5 8.95 (s) -
H4 8.32 (d) -
NH 13.1 (br s) -
C7 - 148.2
C3a - 142.1
C5 - 125.6

Note: Data corresponds to the parent compound 7-Chloro-1H-pyrazolo[4,3-c]pyridine and serves as a reference. 's' denotes singlet, 'd' denotes doublet, 'br s' denotes broad singlet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): For this compound (C₆H₄ClN₃O), the mass spectrum would be expected to show a molecular ion peak (M⁺) cluster corresponding to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight is approximately 169.5 g/mol . Fragmentation patterns would likely involve the loss of chlorine, carbon monoxide, and cleavage of the pyridine or pyrazole ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For C₆H₄ClN₃O, the expected exact mass would be calculated and compared to the experimental value to confirm the compound's identity.

Predicted Mass Spectrometry Adducts for a Related Isomer

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 154.01665
[M+Na]⁺ 175.99859
[M-H]⁻ 152.00209

Note: Data corresponds to the isomeric compound 7-chloro-1H-pyrazolo[3,4-c]pyridine. uni.lu The addition of an oxygen atom for the title compound would increase these values accordingly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would depend on whether it exists in the enol (-ol) or keto (-one) tautomeric form in the solid state.

Enol Form (pyridin-3-ol): A broad absorption band would be expected in the 3200-3600 cm⁻¹ region for the O-H stretch. A broad N-H stretch from the pyrazole ring would also be present around 3300-3400 cm⁻¹.

Keto Form (pyridin-3-one): A strong absorption band for the carbonyl (C=O) group would be prominent around 1650-1700 cm⁻¹. The N-H stretching vibration would still be present.

Common Peaks: Both forms would exhibit aromatic C=C and C=N stretching vibrations in the 1450–1600 cm⁻¹ range and a C-Cl stretching absorption, typically below 800 cm⁻¹.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the connectivity of the atoms, establish the tautomeric form present in the crystal, and reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which governs the crystal packing. To date, no public crystal structure has been reported for this compound.

Chromatographic Methods for Purity and Compound Separation (e.g., HPLC)

Chromatographic techniques are vital for the purification of synthesized compounds and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of a final compound and to monitor the progress of a reaction. A suitable reversed-phase method would likely use a C18 column with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's purity would be determined by the area percentage of its peak in the chromatogram.

Thin Layer Chromatography (TLC): TLC is frequently used for rapid reaction monitoring and preliminary purity checks. beilstein-journals.org The choice of an appropriate solvent system (eluent) allows for the separation of the product from starting materials and byproducts, visualized under UV light. beilstein-journals.org

In Vitro Assay Methodologies for Biological Evaluation (e.g., SRB, Agar (B569324) Diffusion)

To investigate the potential therapeutic applications of this compound, various in vitro assays are employed. The pyrazolopyridine scaffold is a common feature in molecules designed as kinase inhibitors and anticancer agents.

Sulforhodamine B (SRB) Assay: This is a cell-based assay used to determine cytotoxicity and anti-proliferative activity. Cancer cell lines would be treated with the compound at various concentrations to measure its effect on cell growth and determine key parameters like the GI₅₀ (concentration for 50% growth inhibition).

Agar Diffusion Method: To assess antimicrobial properties, the agar diffusion (or Kirby-Bauer) test can be used. A solution of the compound is applied to a plate seeded with bacteria or fungi, and the size of the resulting zone of inhibition indicates its antimicrobial potency.

Enzyme Inhibition Assays: Given that many pyrazolopyridines are kinase inhibitors, specific assays would be used to measure the compound's ability to inhibit the activity of particular enzymes, such as carbonic anhydrases or various protein kinases, which are often implicated in cancer and other diseases.

Q & A

Q. What are the recommended safety protocols for handling 7-chloro-1H-pyrazolo[4,3-c]pyridin-3-ol in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves before use and dispose of them properly .
    • Ventilation : Work in a well-ventilated fume hood to prevent inhalation of vapors or dust .
    • Storage : Store in tightly sealed containers in a dry, cool, and well-ventilated area. Avoid incompatible materials like strong oxidizers .
    • Spill Management : Collect spills using vacuum or damp cloth, and dispose of as hazardous waste .

Q. What spectroscopic data are critical for confirming the identity of this compound?

  • Methodological Answer : Key characterization methods include:
    • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm the pyrazolo-pyridine backbone and chlorine substitution (e.g., aromatic protons at δ 7.8–8.2 ppm) .
    • Mass Spectrometry : Molecular ion peak at m/z 169.58 (C6_6H4_4ClN3_3O) .
    • IR Spectroscopy : Detect O–H stretching (~3200 cm1^{-1}) and aromatic C–Cl bonds (~700 cm1^{-1}) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :
    • Intermediate Halogenation : React pyrazolo[4,3-c]pyridin-3-ol with POCl3_3 or SOCl2_2 at 80–100°C to introduce the chlorine substituent .
    • Cyclocondensation : Use aminopyridine derivatives with hydrazine hydrate under reflux in ethanol, followed by chlorination .
    • Yield Optimization : Adjust stoichiometry of chlorinating agents and reaction time (e.g., 52.7% yield achieved with HCl at 50°C for 2.3 hours) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :
    • Substituent Screening : Replace the hydroxyl group with amino or methyl groups to alter electron density and hydrogen-bonding capacity .
    • Heterocycle Fusion : Attach arylazo or carbonitrile groups to the pyridine ring to improve binding affinity (e.g., 62–68% yields in analogous compounds) .
    • Pharmacophore Modeling : Use DFT calculations to predict interactions with targets like hypoxanthine-guanine phosphoribosyltransferase .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer :
    • HPLC Method Development : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Adjust pH to 3.0 with trifluoroacetic acid to improve peak resolution .
    • LC-MS/MS : Detect chlorinated byproducts (e.g., dichlorinated analogs) with MRM transitions (m/z 169 → 132) .
    • Validation : Ensure linearity (R2^2 > 0.995) and LOD/LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively .

Q. How can contradictory data on the compound’s solubility and stability be reconciled?

  • Methodological Answer :
    • Solubility Profiling : Test in DMSO, ethanol, and aqueous buffers (pH 1–10). DMSO solubility is >50 mg/mL, while aqueous solubility is pH-dependent (<1 mg/mL at neutral pH) .
    • Stability Studies : Monitor degradation under UV light and humidity (40°C/75% RH). Use argon-purged vials to prevent oxidation .
    • Data Normalization : Report conditions (e.g., temperature, solvent purity) to contextualize discrepancies .

Q. What pharmacological targets have been preliminarily associated with this compound?

  • Methodological Answer :
    • Enzyme Inhibition : Binds hypoxanthine-guanine phosphoribosyltransferase (HGPRT) with IC50_{50} ~10 µM, validated via radioactive substrate assays .
    • Kinase Profiling : Screen against kinase panels (e.g., JAK2, EGFR) using fluorescence polarization assays .
    • Cellular Uptake : Use radiolabeled 14C^{14}C-analogs to track intracellular accumulation in cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.